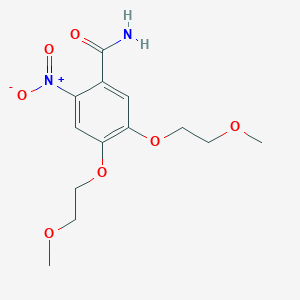

4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide

Description

Overview of Bioreductively Activated Chemical Entities in Medicinal Chemistry

Bioreductively activated chemical entities are a class of prodrugs that are designed to be activated under specific biological conditions, most notably in hypoxic (low oxygen) environments. This targeted activation is a key strategy in medicinal chemistry to enhance the selectivity and reduce the side effects of therapeutic agents. The principle behind bioreductive activation lies in the enzymatic reduction of a relatively non-toxic precursor molecule into a potent, cytotoxic agent within the target tissue.

Many solid tumors, for instance, are characterized by regions of severe hypoxia. These environments are rich in reductase enzymes, such as nitroreductases, that can efficiently reduce certain chemical moieties, including the nitro group. nih.gov This process often involves the transfer of electrons to the nitro group, leading to the formation of highly reactive intermediates like nitroso and hydroxylamine (B1172632) species, which can then exert a therapeutic effect. nih.gov This targeted approach minimizes damage to healthy, well-oxygenated tissues, thereby improving the therapeutic index of the drug.

Significance of Benzamide (B126) Scaffolds and Aromatic Nitro Compounds in Drug Discovery

The benzamide scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. Its prevalence is due to its ability to form key hydrogen bonds and other non-covalent interactions with biological targets such as enzymes and receptors. This versatility has led to the development of numerous drugs containing the benzamide moiety for a wide range of diseases.

Aromatic nitro compounds, on the other hand, are of great importance due to the strong electron-withdrawing nature of the nitro group. nih.gov This property significantly influences the electronic character of the aromatic ring, making it susceptible to certain chemical transformations and biological interactions. nih.gov In drug design, the nitro group can serve as a key pharmacophore, a part of a molecule responsible for its biological activity. mdpi.com It can be strategically incorporated into a drug's structure to enhance its potency and selectivity. mdpi.com Furthermore, the nitro group's susceptibility to bioreduction makes it an ideal functional group for the design of hypoxia-activated prodrugs. svedbergopen.com

Contextualization of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide within Contemporary Chemical Biology Research

While this compound is recognized primarily as a key intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor Erlotinib, its chemical structure positions it as a compound of significant interest for contemporary chemical biology research. chemicalbook.comchemicalbook.com Its core features—a nitro-substituted aromatic ring and a benzamide functional group—place it at the intersection of bioreductive chemistry and targeted drug design.

The presence of the nitro group ortho to the benzamide suggests that this compound could be a substrate for nitroreductase enzymes. This opens up the possibility of its use as a molecular probe to study hypoxic conditions in cells and tissues. Upon reduction, the change in the electronic properties of the molecule could lead to a detectable signal, such as fluorescence or a change in color. Similar nitroaromatic compounds have been developed as fluorescent probes for imaging hypoxia.

Furthermore, the methoxyethoxy side chains can influence the compound's solubility, cell permeability, and pharmacokinetic properties. These chains could be modified to fine-tune the compound's characteristics for specific research applications. For example, attaching a fluorescent reporter or a targeting ligand to these side chains could create a more sophisticated molecular tool.

Given the established role of nitrobenzamides in the development of anti-cancer and anti-mycobacterial agents, this compound also represents a potential starting point for the design of novel bioreductive prodrugs. nih.gov The benzamide portion could be designed to release a specific cytotoxic payload upon nitroreduction in a hypoxic environment.

In essence, while its current application is largely in synthetic chemistry, the inherent properties of this compound make it a compelling candidate for exploration in chemical biology as a potential molecular probe or a scaffold for the development of targeted therapeutics.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-bis(2-methoxyethoxy)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O7/c1-19-3-5-21-11-7-9(13(14)16)10(15(17)18)8-12(11)22-6-4-20-2/h7-8H,3-6H2,1-2H3,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLYYHRXEBOXGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C(=C1)C(=O)N)[N+](=O)[O-])OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20855973 | |

| Record name | 4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172625-04-5 | |

| Record name | 4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4,5 Bis 2 Methoxyethoxy 2 Nitrobenzamide

Established Synthetic Routes to 4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide

The synthesis of this compound is a multi-step process that typically begins from more fundamental building blocks. The introduction of the methoxyethoxy side chains and the nitro group, followed by the formation of the amide, are key stages in its preparation.

Strategies from Dihydroxybenzoic Acid and its Derivatives

A primary strategy for synthesizing the core structure of this compound originates from derivatives of 3,4-dihydroxybenzoic acid. The process involves two main steps: etherification of the hydroxyl groups followed by regioselective nitration of the aromatic ring.

The synthesis typically starts with an ester of 3,4-dihydroxybenzoic acid, such as Ethyl 3,4-dihydroxybenzoate . The initial etherification step is a nucleophilic substitution reaction where the phenolic hydroxyl groups are alkylated. This is commonly achieved using 2-chloroethyl methyl ether as the alkylating agent in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) and a solvent such as dimethylformamide (DMF). The base deprotonates the hydroxyl groups, increasing their nucleophilicity and facilitating the attachment of the 2-methoxyethoxy chains to yield Ethyl 3,4-bis(2-methoxyethoxy)benzoate .

Following etherification, a nitro group is introduced at the 2-position of the benzene (B151609) ring via an electrophilic aromatic substitution reaction. The electron-donating nature of the two ether groups at the 4- and 5-positions directs the incoming electrophile, the nitronium ion (NO₂⁺), to the ortho position. The nitronium ion is generated in situ from a mixture of nitric acid (HNO₃) and a stronger acid catalyst, typically concentrated sulfuric acid (H₂SO₄). This nitration converts Ethyl 3,4-bis(2-methoxyethoxy)benzoate into Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate .

Conversion from Precursor Nitriles and Esters (e.g., 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile, Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate)

The final step in the synthesis is the formation of the primary amide group. This can be achieved from either the corresponding ester or nitrile precursor.

From Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate: The conversion of the ethyl ester to the benzamide (B126) is typically accomplished through ammonolysis. This reaction involves treating the ester with ammonia (B1221849) or an ammonia source. The nucleophilic ammonia attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the primary amide, this compound.

From 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile: An alternative route involves the partial hydrolysis of the nitrile precursor, 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile . epa.govchemicalbook.comsigmaaldrich.com This transformation can be carried out under either acidic or basic conditions, which promote the hydration of the nitrile group to a primary amide. Careful control of reaction conditions is necessary to prevent complete hydrolysis to the corresponding carboxylic acid.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is essential for maximizing the yield and purity of the synthetic intermediates. For the synthesis of the key precursor, Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, specific conditions have been refined.

In the etherification step, yields greater than 90% can be achieved. The reaction temperature, duration, solvent, and molar ratio of reactants are critical variables. For the subsequent nitration, controlling the temperature is crucial to minimize the formation of unwanted side products. The reaction is typically performed at low temperatures, such as 0–5 °C.

Below is a table summarizing the optimized parameters for the two key steps in the synthesis of the ester precursor.

| Reaction Step | Parameter | Range/Value | Optimal Value |

|---|---|---|---|

| Etherification | Alkylating Agent Molar Ratio | 1.1–5.0 mol per OH group | 2.2 mol per OH group |

| Temperature | 50–100°C | 80°C | |

| Time | 4–12 hours | 6 hours | |

| Solvent | DMF, Acetone, THF | DMF | |

| Nitration | Nitrating Agent (HNO₃) | 65–70% | 68% |

| Temperature | 0–30°C | 5°C | |

| H₂SO₄ Volume | 2–5 mL per gram substrate | 3 mL/g |

Functional Group Transformations of this compound

The chemical reactivity of this compound is largely dictated by its two primary functional groups: the nitro group and the amide moiety. These sites allow for a variety of chemical transformations.

Nitro Group Reduction: Mechanistic Considerations and Reagent Selectivity (e.g., Sodium Bis(2-methoxyethoxy)aluminum Hydride, Catalytic Hydrogenation)

The reduction of the aromatic nitro group is a common and important transformation. The choice of reducing agent is critical as it determines the final product.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitroarenes to the corresponding anilines. For the closely related precursor, Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, catalytic hydrogenation using a platinum catalyst (PtO₂) and hydrogen gas (H₂) effectively reduces the nitro group to an amine, yielding Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate . This method is known for its high selectivity towards the nitro group, often leaving other functional groups like esters and amides intact. nih.govchemrxiv.org The reaction proceeds via the adsorption of hydrogen and the nitro compound onto the surface of the metal catalyst. youtube.com This method would be expected to convert this compound to 2-Amino-4,5-bis(2-methoxyethoxy)benzamide .

Sodium Bis(2-methoxyethoxy)aluminum Hydride (SMEAH or Red-Al): This complex hydride reducing agent offers different selectivity compared to catalytic hydrogenation. wikipedia.org When used for the reduction of aromatic nitro compounds, SMEAH typically does not yield the amine. rsc.orgerowid.org Instead, depending on the stoichiometry, it leads to the formation of dimeric products. With approximately 1.5 molar equivalents of the hydride, the reaction often stops at the azoxy stage (Ar-N(O)=N-Ar). rsc.org Using a larger excess (around 4 equivalents) can further reduce the intermediate to the azo compound (Ar-N=N-Ar). rsc.org Therefore, SMEAH is generally not the reagent of choice for preparing the corresponding aniline (B41778) from a nitroarene but is useful for synthesizing symmetrically substituted azo or azoxy compounds. rsc.org

Amide Moiety Modifications: Hydrolysis and Derivatization

The amide functional group can also undergo various reactions, most notably hydrolysis.

Hydrolysis: The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 4,5-Bis(2-methoxyethoxy)-2-nitrobenzoic acid .

Acid-catalyzed hydrolysis involves the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This pathway is generally irreversible as the final step forms a carboxylate salt.

Studies on related N-triflylbenzamides have shown they are stable in dilute aqueous solutions and 0.5 M aqueous NaOH, but can slowly hydrolyze in concentrated acidic solutions. beilstein-journals.org This suggests that the amide in the title compound is relatively stable but can be intentionally hydrolyzed under more forcing conditions.

Derivatization: Beyond hydrolysis, the amide group serves as a point for further functionalization. For example, the nitrogen atom can be alkylated under appropriate basic conditions. The amide can also be dehydrated to form the corresponding nitrile or reduced to an amine, although the latter would require a strong reducing agent that would also reduce the nitro group.

Alterations of the Bis(2-methoxyethoxy) Side Chains

The two 2-methoxyethoxy side chains at the 4- and 5-positions of the benzamide ring are essentially ether linkages, which can be susceptible to cleavage under specific reaction conditions. These transformations are crucial for further functionalization of the aromatic ring, potentially leading to the synthesis of novel derivatives. The cleavage of these ether bonds typically proceeds via nucleophilic substitution, often catalyzed by strong acids. wikipedia.org

Acid-Catalyzed Cleavage:

The most common method for cleaving aryl ethers is treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com In the context of this compound, this would involve the protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. This reaction would lead to the formation of the corresponding di-hydroxy-nitrobenzamide and 2-methoxyethyl halide. The reaction conditions, such as temperature and concentration of the acid, would need to be carefully controlled to achieve selective cleavage without affecting other functional groups in the molecule.

Lewis Acid-Mediated Cleavage:

Lewis acids, such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃), are also potent reagents for the cleavage of aryl ethers. nih.gov Boron tribromide is particularly effective and often used under milder conditions than strong mineral acids. The mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack. For instance, the selective cleavage of aromatic methoxy (B1213986) groups adjacent to a carbonyl function has been reported using AlCl₃. nih.gov

Oxidative Cleavage:

Reductive Cleavage:

While less common for aryl ether cleavage, certain reducing agents can effect this transformation. For example, sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) is a powerful reducing agent, though it is more typically used for the reduction of esters, amides, and other carbonyl compounds. organic-chemistry.orgwikipedia.orgsigmaaldrich.com Its utility in cleaving the ether linkages in the target molecule would likely require harsh conditions and may lead to the reduction of the nitro group as well.

Table 1: Potential Reagents for the Cleavage of Bis(2-methoxyethoxy) Side Chains

| Reagent Class | Specific Reagent(s) | Potential Products | Reaction Conditions |

| Strong Acids | HBr, HI | 4,5-Dihydroxy-2-nitrobenzamide, 2-methoxyethyl halide | Elevated temperatures |

| Lewis Acids | BBr₃, AlCl₃ | 4,5-Dihydroxy-2-nitrobenzamide, 2-methoxyethyl-boron complexes | Typically low to ambient temperature |

| Oxidizing Agents | Ceric Ammonium Nitrate (CAN) | 4,5-Dihydroxy-2-nitrobenzamide, other oxidation products | Dependent on substrate and conditions |

| Reducing Agents | Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) | Potential for cleavage, but likely with nitro group reduction | Refluxing in high-boiling solvents |

Advancements in Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com The synthesis of this compound can be made more environmentally benign by adopting several green chemistry strategies.

Solvent-Free Synthesis:

One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free or solid-state reactions offer significant environmental benefits. For the synthesis of benzamides, methods involving the direct condensation of carboxylic acids and amines without a solvent have been developed. tandfonline.com These reactions can be promoted by catalysts under ultrasonic irradiation, offering a rapid and efficient pathway. researchgate.net Applying such a method to the synthesis of this compound from 4,5-bis(2-methoxyethoxy)-2-nitrobenzoic acid and ammonia or an ammonia equivalent could significantly reduce the environmental footprint of the process.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. youtube.comnih.gov The synthesis of various nitroaromatic compounds, including nitroindoles and nitrobenzimidazoles, has been successfully achieved using microwave irradiation. researchgate.netnih.gov The application of microwave heating to the amidation of 4,5-bis(2-methoxyethoxy)-2-nitrobenzoic acid could offer a more energy-efficient and faster alternative to conventional heating methods.

Phase-Transfer Catalysis:

Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different immiscible phases, often an aqueous phase and an organic phase. acs.orgyoutube.com This can eliminate the need for expensive, and often hazardous, anhydrous solvents. The synthesis of ethers, for instance, has been improved using PTC methods, leading to higher yields and reduced waste. researchgate.net In the context of synthesizing the starting material, 4,5-bis(2-methoxyethoxy)-2-nitrobenzoic acid, PTC could be employed for the etherification of a dihydroxybenzoic acid precursor, using greener solvents like water or biodegradable solvents.

Use of Greener Solvents:

Table 2: Green Chemistry Approaches for Benzamide Synthesis

| Green Chemistry Approach | Description | Potential Application for this compound |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using grinding or heating. | Direct amidation of the corresponding benzoic acid derivative. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Faster and more efficient amidation and potential side-chain modifications. |

| Phase-Transfer Catalysis | Facilitates reactions between reactants in different phases, reducing the need for organic solvents. | Synthesis of the ether side chains on a precursor molecule. |

| Use of Greener Solvents | Replacement of hazardous solvents with more environmentally friendly alternatives. | Utilizing solvents like 2-MeTHF or CPME in the reaction and purification steps. |

Molecular Structure and Conformational Analysis of 4,5 Bis 2 Methoxyethoxy 2 Nitrobenzamide

Spectroscopic Characterization Techniques

The structural elucidation of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide is accomplished through a combination of spectroscopic methods. These techniques provide detailed information about the molecule's atomic connectivity and electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the methoxyethoxy side chains, and the amide protons. The two aromatic protons will appear as singlets due to their para relationship. The electron-withdrawing nitro group will deshield the adjacent aromatic proton (H-3), causing it to appear at a lower field compared to the proton at H-6. The protons of the two methoxyethoxy groups will give rise to a set of signals corresponding to the -OCH2CH2OCH3 moiety. The amide protons will likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The aromatic region will display six distinct signals for the benzene (B151609) ring carbons. The carbons attached to the nitro group (C-2) and the amide group (C-1) will be significantly deshielded. The carbons bearing the methoxyethoxy groups (C-4 and C-5) will also show characteristic shifts. The signals for the carbon atoms of the methoxyethoxy side chains will appear in the aliphatic region of the spectrum. The electron-withdrawing nature of the nitro group influences the chemical shifts of the ortho, meta, and para carbons in the benzene ring. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Please note: This table is predictive and based on data from analogous compounds.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H-3 | 7.5 - 7.8 | s |

| Aromatic H-6 | 7.0 - 7.3 | s |

| -OCH₂CH₂OCH₃ | 4.2 - 4.4 | m |

| -OCH₂CH₂OCH₃ | 3.7 - 3.9 | m |

| -OCH₃ | 3.3 - 3.5 | s |

| -CONH₂ | 7.0 - 8.0 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Please note: This table is predictive and based on data from analogous compounds.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165 - 168 |

| C-1 | 130 - 135 |

| C-2 | 145 - 150 |

| C-3 | 110 - 115 |

| C-4 | 150 - 155 |

| C-5 | 148 - 153 |

| C-6 | 115 - 120 |

| -OCH₂CH₂OCH₃ | 68 - 72 |

| -OCH₂CH₂OCH₃ | 65 - 69 |

| -OCH₃ | 58 - 60 |

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]+ would be expected at m/z 314. The fragmentation pattern would likely involve the loss of the nitro group (-NO2, 46 Da), the amide group (-CONH2, 44 Da), and fragments from the methoxyethoxy side chains. youtube.com The fragmentation of aromatic nitro compounds often involves the loss of NO and NO2. youtube.com The ether linkages in the side chains can also undergo cleavage.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound Please note: This table is predictive and based on data from analogous compounds.

| m/z | Possible Fragment |

|---|---|

| 314 | [M]⁺ |

| 297 | [M - NH₃]⁺ |

| 268 | [M - NO₂]⁺ |

| 255 | [M - CONH₂ - H]⁺ |

| 239 | [M - OCH₂CH₂OCH₃]⁺ |

| 193 | [M - OCH₂CH₂OCH₃ - NO₂]⁺ |

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of nitroaromatic compounds. The presence of the nitro group, a strong chromophore, will result in absorption in the UV region. Aromatic compounds typically exhibit multiple absorption bands arising from π-π* transitions. The addition of substituents like the nitro and amide groups can cause a shift in the absorption maxima (bathochromic or hypsochromic shift). Nitroaromatic compounds generally show a strong absorption band around 250-280 nm. rcsb.org

Solid-State Structural Elucidation: X-ray Crystallography of this compound and its Analogues

As of now, the single-crystal X-ray structure of this compound has not been reported in the crystallographic databases. However, the crystal structures of related benzamides and its downstream product, Erlotinib, have been determined. rcsb.orgacs.org These structures provide valuable insights into the likely solid-state conformation and intermolecular interactions of the target molecule.

Theoretical Studies on Molecular Conformation and Stereochemistry

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable information about the preferred conformation and stereochemistry of this compound. nih.govresearchgate.net The rotational freedom around the C-C bonds of the methoxyethoxy side chains and the C-N bond of the amide group allows for multiple possible conformations.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4,5 Bis 2 Methoxyethoxy 2 Nitrobenzamide Derivatives

Influence of the Nitro Group on Bioreductive Activation and Reactivity Profile

The nitro group (-NO2) is the cornerstone of the molecule's design as a bioreductive prodrug. researchgate.netsvedbergopen.com Its strong electron-withdrawing nature is pivotal for the mechanism of action, which relies on metabolic reduction to generate reactive, cytotoxic species. researchgate.netsvedbergopen.comnih.gov This activation is often selectively enhanced in hypoxic environments, such as those found in solid tumors, where oxygen levels are low. nih.gov

The bioreductive activation proceeds through a sequence of electron additions catalyzed by various nitroreductase enzymes. nih.govmdpi.com The process typically involves:

One-electron reduction: The nitro group accepts a single electron to form a nitro anion radical (ArNO2⁻•). nih.govnih.gov In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle," which can generate reactive oxygen species (ROS). researchgate.netnih.gov

Further reduction: Under hypoxic conditions, the nitro anion radical can undergo further reduction steps. A two-electron reduction, often catalyzed by Type I nitroreductases, bypasses the oxygen-sensitive radical stage and converts the nitro group sequentially into a nitroso (ArNO) and then a hydroxylamine (B1172632) (ArNHOH) derivative. researchgate.netnih.govacs.org

Cytotoxicity: The resulting hydroxylamine and, to a lesser extent, the nitroso species are highly reactive electrophiles. These intermediates are often the ultimate cytotoxic agents, capable of forming covalent adducts with biological macromolecules like DNA, leading to cell death. nih.govnih.gov

The reduction of the nitro group fundamentally alters the electronic properties of the aromatic ring, switching it from strongly electron-withdrawing (Hammett constant σp = +0.78 for -NO2) to strongly electron-donating (σp = -0.66 for the final amino product, -NH2). nih.gov This electronic switch is a key principle in designing prodrugs where the nitro group masks the reactivity of another part of the molecule. nih.gov The one-electron reduction potential (E¹₇) is a critical parameter, with the typical range for biomedically relevant nitroaromatic compounds being -0.2 V to -0.6 V. nih.gov

Role of Bis(2-methoxyethoxy) Substitution in Modulating Biological Activity and Solubility

The two methoxyethoxy side chains at the 4- and 5-positions of the benzene (B151609) ring play a crucial, multifaceted role in refining the molecule's properties.

Electronic Effects on Reduction Potentials and Bioreductive Pathways

Substituents on the aromatic ring significantly influence the ease of nitro group reduction. The reduction potential of nitroarenes becomes more negative as the electron-donating character of the substituents increases, making the reduction process less favorable. acs.org

The ether linkages in the bis(2-methoxyethoxy) groups are electron-donating. This electronic contribution would be expected to raise the energy barrier for the initial electron transfer to the nitro group, thereby making the reduction potential more negative compared to an unsubstituted nitrobenzene. acs.orgresearchgate.net This modulation of the reduction potential is a critical design element, as it can be fine-tuned to match the reductive capabilities of specific enzymes, potentially enhancing selectivity. mdpi.com

Steric and Lipophilic Contributions to Molecular Recognition and Enzyme Interaction

Beyond electronics, the physical properties of the side chains are vital for molecular interactions and pharmacokinetics.

Steric Effects and Enzyme Binding: The size and flexibility of the methoxyethoxy chains contribute to the molecule's steric profile. nih.gov These chains can influence how the molecule fits into the active site of a target nitroreductase enzyme. nih.gov Favorable interactions between the side chains and amino acid residues in the enzyme's binding pocket can enhance substrate affinity and the efficiency of reduction. Conversely, excessive steric bulk can hinder binding. nih.gov In some related drug classes, such as 2-phenoxybenzamides, bulky substituents have been shown to be beneficial for high activity. mdpi.com

Impact of Amide Linkage Modifications on Molecular Properties and Functionality

The primary amide (-CONH2) group is a significant structural feature that can be modified to fine-tune the molecule's properties. The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a common strategy in medicinal chemistry to improve potency, alter metabolism, or reduce toxicity. ajptr.comresearchgate.net

Potential modifications to the amide linkage and their predicted consequences include:

Secondary or Tertiary Amides: Replacing the amide protons with alkyl or other groups would alter the hydrogen bonding capacity of the molecule. This could change its solubility, membrane permeability, and interactions with its biological target. nih.gov

Bioisosteric Replacement: The amide group could be replaced with non-classical bioisosteres like a trifluoroethylamine or other heterocyclic structures. u-tokyo.ac.jp Such changes can dramatically alter metabolic stability and selectivity. u-tokyo.ac.jp For instance, replacing a single phosphate (B84403) linkage with an amide in siRNA has been shown to suppress off-target activity, demonstrating the profound functional impact of such a modification. nih.gov

Comparative SAR Analysis with Related Nitroaromatic Prodrugs and Kinase Inhibitors

Comparing 4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide with other relevant compounds highlights common and divergent design principles.

| Compound Class | Activating Group | Key Structural Features | Activation Mechanism | Role of Side Chains |

| This compound | Single 2-nitro group | Benzamide (B126) core; Bis(2-methoxyethoxy) chains | Reduction to reactive hydroxylamine | Enhance solubility; Modulate reduction potential and enzyme binding |

| 4-Nitrobenzyl Carbamates | Single 4-nitro group | Carbamate linker; Effector molecule (e.g., amine toxin) | Reduction to hydroxylamine induces spontaneous fragmentation, releasing the active toxin. rsc.org | Electron-donating groups on the benzyl (B1604629) ring accelerate fragmentation. researchgate.netrsc.org Methoxyethoxy side chains used to improve solubility. sci-hub.boxresearchgate.net |

| Dinitrobenzamide Mustards | Two nitro groups (3,5-dinitro) | Benzamide core; Nitrogen mustard effector | Reduction of one nitro group activates the mustard for DNA cross-linking. nih.gov The position of reduction (ortho vs. para to the mustard) determines activation vs. inactivation. nih.gov | Hydroxyethyl side chains can be sites for metabolic glucuronidation. nih.gov |

| Erlotinib | (Not a prodrug) | Quinazoline (B50416) core; Anilinophenylacetylene group | Direct inhibition of EGFR tyrosine kinase | The 6,7-bis(2-methoxyethoxy) groups are crucial for activity and favorable properties in this class of inhibitors. nih.gov |

vs. 4-Nitrobenzyl Carbamates: The key difference lies in the activation mechanism. While both rely on nitroreduction, the carbamates are designed as triggers that fragment to release a separate effector molecule. rsc.org The rate of this fragmentation can be accelerated by adding electron-donating substituents to the nitrobenzyl ring. researchgate.netrsc.org In contrast, for the nitrobenzamide, the reduced nitro group itself, in the form of a hydroxylamine, is part of the reactive warhead. Both classes, however, have utilized alkoxy side chains to improve solubility and cytotoxicity. sci-hub.boxresearchgate.net

vs. Dinitrobenzamide Mustards: The dinitrobenzamides, such as PR-104, possess two nitro groups. nih.gov This generally leads to a higher reduction potential (easier to reduce) compared to mononitro compounds. Their activation is complex, as reduction of the nitro group para to the mustard leads to the desired cytotoxic species, while reduction of the ortho nitro group can lead to an inactive cyclized product. nih.gov This highlights how the number and position of nitro groups critically determine the metabolic pathway and efficacy.

vs. Erlotinib: Erlotinib is not a bioreductive prodrug but a tyrosine kinase inhibitor. nih.gov The comparison is highly relevant due to its structure: it contains the same bis(2-methoxyethoxy) substitution pattern on its quinazoline core. nih.gov In Erlotinib, these side chains are known to contribute to its high potency and favorable pharmacokinetic profile. This demonstrates a convergent evolution in drug design, where the same side-chain motif is used to confer advantageous properties (solubility, target binding) in two completely different classes of anticancer agents operating by distinct mechanisms.

Mechanistic Investigations of 4,5 Bis 2 Methoxyethoxy 2 Nitrobenzamide and Analogues in Vitro Studies

Enzyme-Mediated Bioreduction Mechanisms: Focus on Nitroreductase (NTR) Activity

Nitroaromatic compounds are often biologically activated through the reduction of the nitro group, a process frequently catalyzed by nitroreductase (NTR) enzymes. These enzymes are found in both prokaryotic and eukaryotic systems and can convert a relatively non-toxic prodrug into a highly reactive cytotoxic agent.

Substrate Specificity and Kinetic Characterization of NTR with 4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide

Specific kinetic data for the interaction between this compound and nitroreductase enzymes are not available in the current body of scientific literature. However, studies on other nitrobenzamide derivatives provide insights into the potential for such interactions. For instance, research on 2,4-dinitrobenzamide (B3032253) mustards has demonstrated that the E. coli nitroreductase enzyme can selectively reduce the 2-nitro group. nih.gov The efficiency of this reduction, and therefore the degree of cytotoxic activation, is heavily influenced by the electronic properties of other substituents on the benzene (B151609) ring. nih.gov

One-electron reduction potentials of these compounds were shown to correlate with substituent sigma values, suggesting that the electron-withdrawing or -donating nature of the substituents at other positions on the ring plays a crucial role in determining whether the compound can act as an effective substrate for nitroreductase. nih.gov In the case of this compound, the two methoxyethoxy groups are electron-donating, which could influence the reduction potential of the 2-nitro group and its subsequent interaction with nitroreductase. Without direct experimental evidence, it remains hypothetical whether this specific compound is an efficient substrate for known nitroreductases.

Elucidation of Nitroso and Hydroxylamine (B1172632) Intermediate Formation and Their Subsequent Reactivity

The reduction of a nitroaromatic compound by nitroreductase is a stepwise process that generates highly reactive intermediates. The generally accepted mechanism involves the two-electron reduction of the nitro group (NO₂) to a nitroso (NO) derivative, followed by a further two-electron reduction to a hydroxylamine (NHOH) intermediate. nih.gov These intermediates are often the primary species responsible for the compound's biological effects.

These reactive intermediates, such as nitroso and superoxide (B77818) species, can covalently bind to cellular macromolecules, including DNA, leading to cellular damage and death. nih.gov While the formation of these specific intermediates has not been directly demonstrated for this compound, it is a well-established pathway for many nitro-containing molecules activated by cellular reduction. nih.gov

Cellular Responses and Pharmacodynamic Effects

The cytotoxic effects of bioreductive drugs stem from the interaction of their activated forms with critical cellular components.

DNA Alkylation and Interstrand Crosslinking as Potential Mechanisms

The hydroxylamine intermediate generated from nitroreduction is a potent electrophile capable of reacting with nucleophilic sites on DNA. This can lead to the formation of covalent adducts, a process known as DNA alkylation. chemicalbook.comnih.gov If the parent molecule contains a second reactive site, it can lead to the formation of interstrand crosslinks (ICLs), which are particularly cytotoxic lesions that block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. chemicalbook.comnih.gov

While there is no direct evidence of this compound causing DNA alkylation or crosslinking, this mechanism is characteristic of many bifunctional alkylating agents used in chemotherapy. chemicalbook.comnih.gov The potential for this compound to act as a DNA alkylator would depend on the generation of the reactive hydroxylamine and the subsequent accessibility of DNA bases.

Modulation of Gene Expression (e.g., c-myc locus) and Protein Activity

Alterations in cellular signaling pathways and gene expression are common downstream consequences of DNA damage and cellular stress induced by cytotoxic agents. The c-myc oncogene is a critical regulator of cell proliferation, growth, and apoptosis, and its expression can be affected by various cellular stressors. For example, some compounds can induce the formation of G-quadruplex structures in the c-myc promoter region, which can suppress its transcription.

There are no studies directly linking this compound to the modulation of c-myc expression. Any such effect would likely be an indirect consequence of cellular stress or DNA damage, should the compound be activated to a reactive species.

Specific Enzyme Inhibition Studies (e.g., Epidermal Growth Factor Receptor Tyrosine Kinase)

A structurally related analogue, 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile , has been identified as an intermediate in the synthesis of Erlotinib. chemicalbook.com Erlotinib is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. chemicalbook.comnih.gov This association suggests that the 4,5-Bis(2-methoxyethoxy) phenyl core structure is compatible with binding to the ATP-binding site of EGFR.

However, the presence of a 2-nitrobenzamide (B184338) group instead of the quinazolineamine moiety of Erlotinib means that this compound itself is not expected to be a potent EGFR inhibitor. No direct enzyme inhibition studies have been published for this compound. The structural similarity to a precursor of an EGFR inhibitor is noteworthy but does not confirm inhibitory activity.

Electrochemical Properties and Redox Behavior: Cyclic Voltammetry Studies

As of the latest available research, specific studies detailing the electrochemical properties and redox behavior of this compound through cyclic voltammetry have not been published in the public domain. While the electrochemical analysis of nitroaromatic compounds is a well-established field of study, experimental data, including reduction potentials and other parameters derived from cyclic voltammetry for this particular compound, are not currently available.

The redox behavior of nitroaromatic compounds is fundamentally centered on the electrochemical reduction of the nitro group (-NO₂). This process is of significant interest in various scientific fields due to its relevance to the mechanism of action of certain pharmaceuticals and the synthesis of novel materials. Generally, the reduction of a nitroarene in aprotic media proceeds via an initial one-electron transfer to form a nitro radical anion. The stability and subsequent reactions of this radical anion are highly dependent on the molecular structure, the solvent system, and the presence of proton donors.

Factors that are known to influence the reduction potentials of nitroaromatic compounds include the nature and position of substituents on the aromatic ring, the solvent and its protic or aprotic nature, the pH of the medium, and the material of the working electrode. researchgate.net For instance, electron-withdrawing groups tend to make the reduction of the nitro group occur at more positive potentials, while electron-donating groups have the opposite effect. rsc.org

In the case of this compound, the two methoxyethoxy groups at the 4 and 5 positions would be expected to act as electron-donating groups, which would likely shift the reduction potential of the nitro group to a more negative value compared to unsubstituted nitrobenzene. The amide group at the 2-position could also influence the electrochemical behavior through both electronic and steric effects.

While direct experimental data for this compound is absent, related research on other substituted nitroaromatic compounds can provide a general understanding of the expected electrochemical behavior. For example, studies on various nitroimidazole and nitrofuran derivatives have extensively characterized the formation and decay of their respective nitro radical anions using cyclic voltammetry. rsc.orgabechem.com These studies often determine key parameters such as the one-electron reduction potential and the kinetics of the radical anion's subsequent reactions.

Given the absence of specific data, a definitive data table for the electrochemical properties of this compound cannot be constructed at this time. Further experimental investigation using techniques such as cyclic voltammetry would be required to elucidate its precise redox characteristics.

Preclinical Research Applications and Potential Therapeutic Strategies in Vitro and Ex Vivo Studies

Gene-Directed Enzyme Prodrug Therapy (GDEPT) Potential of Nitrobenzamide Prodrugs

Gene-Directed Enzyme Prodrug Therapy (GDEPT) represents a targeted approach to cancer treatment, where a non-endogenous enzyme is selectively expressed in tumor cells. nih.gov This enzyme then activates a systemically administered, non-toxic prodrug into a potent cytotoxic agent directly at the tumor site, thereby minimizing systemic toxicity. nih.govfrontiersin.org Nitroaromatic compounds, including nitrobenzamide derivatives, are a significant class of prodrugs investigated for this strategy, primarily in conjunction with bacterial nitroreductase (NTR) enzymes, such as the NfsB gene product from Escherichia coli. nih.govresearchwithrutgers.com

The activation mechanism hinges on the reduction of a nitro group to a hydroxylamine (B1172632) or amine, a substantial electronic transformation that "switches on" the molecule's cytotoxic capabilities. researchgate.net This conversion turns a stable, inert compound into a highly reactive species capable of inducing cellular damage, often through DNA cross-linking. researchwithrutgers.comnih.gov

The efficacy of nitrobenzamide prodrugs in a GDEPT context is rigorously evaluated by comparing their cytotoxic effects on cancer cell lines genetically modified to express a bacterial nitroreductase (NTR-expressing) against their unmodified, parental counterparts (parental). This differential screening is fundamental to establishing the enzyme-specific activation and the potential therapeutic window of the prodrug.

Studies on prototypical dinitrobenzamide prodrugs, such as CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), have demonstrated remarkable selectivity. In various cell lines, including human, murine, and Chinese hamster ovary (CHO) cells, the introduction of the E. coli nitroreductase gene rendered them thousands of times more sensitive to CB1954 than the parental cells that lack the enzyme. nih.govresearchgate.net For instance, the dinitrobenzamide mustard prodrug PR-104A has also been successfully evaluated in preclinical models using this methodology. nih.govnih.gov While 4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide itself has not been the specific subject of these published studies, its core nitrobenzamide structure suggests it would be a suitable candidate for similar evaluation. The expectation is that NTR-expressing cells would metabolize the 2-nitro group, activating the compound's latent cytotoxicity, whereas parental cells would remain largely unaffected.

The key metrics for a successful GDEPT prodrug are its selectivity and potency. The selectivity ratio, calculated as the ratio of the IC50 (half-maximal inhibitory concentration) in parental cells to the IC50 in NTR-expressing cells, quantifies the enzyme-specific cell killing. A high selectivity ratio is paramount, indicating that the prodrug is minimally toxic to cells not expressing the foreign enzyme.

For the well-studied prodrug CB1954, selectivity ratios exceeding 1000-fold have been reported in NTR-transfected cell lines. nih.gov Similarly, the dinitrobenzamide mustard prodrug SN 23862 has shown comparable high selectivity in animal models. nih.gov The potency of the activated drug is also critical, as a more potent cytotoxin can achieve a therapeutic effect at lower concentrations, further enhancing safety. The potency following nitroreductase activation is what allows for a significant "bystander effect," where the activated, diffusible drug kills adjacent, non-transfected tumor cells, amplifying the therapeutic reach. researchgate.net The design of novel nitrobenzamide prodrugs, such as derivatives of PR-104A, aims to optimize this balance of high selectivity, potent cytotoxicity, and favorable bystander effects, while mitigating off-target activation by endogenous human enzymes like AKR1C3. nih.gov

Table 1: Comparative Efficacy of Nitroaromatic Prodrugs in GDEPT Models

| Prodrug | Enzyme System | Key Findings | Reference |

|---|---|---|---|

| CB1954 | E. coli Nitroreductase (NTR) | High selectivity (>1000-fold) in NTR-transfected cell lines. Activated to a potent DNA-crosslinking agent. | nih.govresearchwithrutgers.comnih.gov |

| PR-104A | E. coli Nitroreductase (NTR) | Dual hypoxia/NTR activated prodrug. Successful in preclinical models, but shows some off-target activation by human AKR1C3. | nih.govnih.gov |

| SN27686 | Genetically modified Nitroreductases (NfnB-cys, YfkO-cys) | Induces significant cell death in SK-OV-3 ovarian cancer cells when combined with modified NTRs. | abertay.ac.uk |

| Nitrobenzyl Carbamates | E. coli Nitroreductase (NTR) | Act as carriers for various cytotoxins (e.g., aniline (B41778) mustards, doxorubicin), which are released upon NTR activation. | nih.gov |

Exploration as a Scaffold for Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The benzamide (B126) chemical structure is a recognized and valuable scaffold in the design of protein kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govrsc.org Overexpression or mutation of EGFR is a key driver in several cancers, making it a prime target for therapeutic intervention. nih.gov The benzamide moiety can serve as a crucial pharmacophore that forms key hydrogen bond interactions within the ATP-binding pocket of the kinase domain, displacing ATP and inhibiting downstream signaling pathways that control cell proliferation and survival. rsc.org

While this compound has not been specifically identified as an EGFR inhibitor in published literature, its core benzamide structure makes it a plausible starting point for medicinal chemistry efforts. The design of novel EGFR inhibitors often involves modifying a core scaffold like benzamide with various substituents to enhance potency, selectivity, and pharmacokinetic properties. For example, studies on benzimidazole (B57391) analogs, which share structural similarities, have yielded potent EGFR inhibitors. nih.gov The methoxyethoxy and nitro groups on the phenyl ring of this compound would offer sites for chemical modification to optimize binding affinity and selectivity for the EGFR kinase domain, including clinically relevant mutant forms. google.com

Role as a Pharmaceutical Impurity and Intermediate in Drug Manufacturing: Implications for Process Chemistry and Quality Control

In the complex world of pharmaceutical synthesis, a compound like this compound or its parent acid, 4,5-dimethoxy-2-nitrobenzoic acid, can emerge as a critical intermediate or a process-related impurity. lookchem.comchemsrc.comsigmaaldrich.com The synthesis of many modern kinase inhibitors, such as Bosutinib and Axitinib, involves multi-step processes utilizing substituted nitroaromatic and benzamide precursors. nih.govpatsnap.com

For instance, the synthesis of Bosutinib utilizes 2,4-dichloro-5-methoxyaniline (B1301479) as a key starting material. nih.gov The manufacturing processes for such complex molecules can generate a profile of related impurities that must be identified, characterized, and controlled to ensure the final drug product's safety and efficacy. A compound with the structural motifs of dimethoxy and nitro substitutions on a benzamide core could potentially arise as an unreacted starting material, a byproduct from a side reaction, or a degradation product. The preparation of reference standards for such potential impurities is crucial for developing and validating analytical methods (like HPLC) to monitor quality control during drug manufacturing. google.com Therefore, the synthesis and characterization of compounds like this compound are vital for the process chemistry and quality assurance of related active pharmaceutical ingredients.

Broader Spectrum of Biological Activities for Benzamide Derivatives in Preclinical Models (e.g., Antimicrobial, Antifungal, Anticancer Activities)

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities in preclinical studies. nanobioletters.com This versatility makes the benzamide core a fertile ground for the development of new therapeutic agents across different disease areas.

Anticancer Activity: Beyond EGFR inhibition, benzamide derivatives have shown broad anticancer potential through various mechanisms. nih.gov For example, some derivatives induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) and causing mitochondrial dysfunction. nih.gov Others have been designed to overcome multidrug resistance by inhibiting efflux pumps like ABCG2, thereby restoring the efficacy of standard chemotherapeutic drugs. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies on benzylidene hydrazine (B178648) benzamides have been used to design novel compounds with activity against human lung cancer cell lines. unair.ac.id

Antimicrobial and Antifungal Activity: Benzamide derivatives have been extensively investigated as potential antimicrobial and antifungal agents. nanobioletters.comnih.gov In preclinical models, they have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nanobioletters.comnih.gov Some derivatives function by inhibiting essential bacterial proteins like FtsZ. nih.gov In the realm of antifungal research, benzamides containing a triazole moiety have exhibited potent activity against various phytopathogenic fungi, in some cases exceeding the efficacy of commercial fungicides. nih.govresearchgate.net The structure-activity relationship studies in these contexts often show that substitutions on the benzene (B151609) ring significantly influence the potency and spectrum of activity. nih.gov

Table 2: Preclinical Bioactivities of Various Benzamide Derivatives

| Activity Type | Derivative Class | Example Finding | Reference(s) |

|---|---|---|---|

| Anticancer | General Benzamides | A derivative, BJ-13, induced apoptosis in gastric cancer cells via ROS-mediated mitochondrial dysfunction. | nih.gov |

| Anticancer (MDR) | VKNG-2 | Reversed multidrug resistance in colon cancer cells by inhibiting the ABCG2 transporter. | nih.gov |

| Antibacterial | 3-Methoxybenzamide derivatives | A derivative with fluorine substitution showed promising activity against M. smegmatis and S. aureus. | nih.gov |

| Antifungal | Benzamides with triazole moiety | Compound 6h showed excellent activity against Alternaria alternata (EC50 of 1.77 µg/mL). | nih.gov |

| Antifungal | Benzamidines with 1,2,3-triazole moiety | Compound 16d showed 90% efficacy in vivo against C. lagenarium, superior to the commercial fungicide carbendazim. | mdpi.comresearchgate.net |

Computational Chemistry and Molecular Modeling Studies of 4,5 Bis 2 Methoxyethoxy 2 Nitrobenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT models the electron density to calculate the molecule's energy and other electronic characteristics. For more complex phenomena involving electronic excited states, Time-Dependent DFT (TD-DFT) is employed.

A primary application of DFT is the calculation of electronic properties that govern a molecule's reactivity and stability. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another vital output. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and methoxyethoxy groups, indicating sites prone to electrophilic attack. In contrast, positive potential (blue) would be expected near the amide protons.

Illustrative DFT-Calculated Electronic Properties Calculations are hypothetical and based on a B3LYP functional with a 6-31G(d,p) basis set.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -2.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 5.2 Debye | Measures the overall polarity of the molecule. |

| Total Energy | -1100 a.u. | The ground state energy of the optimized geometry. |

Analysis of the frontier molecular orbitals (HOMO and LUMO) reveals where the molecule is most likely to react. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxyethoxy groups. The LUMO would likely be centered on the electron-withdrawing nitro group (-NO2), making this region a prime target for nucleophilic attack.

Mulliken population analysis or other charge assignment schemes can quantify the partial charge on each atom. This data provides a numerical basis for understanding the electrostatic potential and predicting intermolecular interactions. The nitro group's nitrogen and the carbonyl carbon of the amide would carry significant positive charges, while the oxygen atoms would be negatively charged.

Illustrative Mulliken Atomic Charges Values are hypothetical and represent expected charge distribution.

| Atom/Group | Hypothetical Charge (e) | Interpretation |

|---|---|---|

| Nitro Group (N) | +0.55 | Highly positive due to electronegative oxygens. |

| Nitro Group (O) | -0.45 | Strongly electron-withdrawing. |

| Amide Carbonyl (C) | +0.48 | Electrophilic center. |

| Amide Carbonyl (O) | -0.50 | Nucleophilic center. |

| Ether Oxygens | -0.35 | Contribute to the electron-rich nature of the ring. |

Molecular Docking and Dynamics Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential biological activity of a compound. For this compound, docking studies could explore its binding affinity with various enzymes or receptors. For instance, given its structural relation to compounds used as kinase inhibitors, a hypothetical docking study against a protein kinase active site could be performed. The simulation would predict the binding mode and estimate the binding energy, with a more negative value indicating a stronger interaction.

Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the predicted protein-ligand complex over time. An MD simulation would model the movements of the ligand and protein atoms, providing insights into the flexibility of the binding pocket and the persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Illustrative Molecular Docking Results against a Hypothetical Kinase Target

| Parameter | Hypothetical Value/Observation | Significance |

|---|---|---|

| Binding Affinity (ΔG) | -8.5 kcal/mol | Predicts strong binding to the target. |

| Key Hydrogen Bonds | Amide NH with Aspartate; Nitro O with Lysine | Identifies critical interactions for binding specificity. |

| Hydrophobic Interactions | Benzene (B151609) ring with Leucine and Valine residues | Contributes to the stability of the complex. |

| RMSD in MD Simulation | < 2.0 Å | Suggests a stable binding pose over the simulation time. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. While a QSAR model cannot be built for a single compound, this compound could be included in a dataset of related nitrobenzamide derivatives to develop such a model.

The goal of a QSAR study would be to derive a mathematical equation that predicts the activity (e.g., inhibitory concentration, IC50) based on calculated molecular descriptors. These descriptors can be electronic (like HOMO/LUMO energies), steric (molecular volume), or hydrophobic (LogP). A validated QSAR model would allow for the virtual screening of new, un-synthesized derivatives and the rational design of molecules with improved potency. For example, the model might reveal that increasing the number of hydrogen bond donors or optimizing the hydrophobicity of the side chains leads to better activity.

Illustrative QSAR Model Equation for a Series of Nitrobenzamide Analogs This equation is a representative example of a QSAR model.

pIC50 = 0.85 * LogP - 0.15 * (HOMO-LUMO Gap) + 0.45 * (H-Bond Donors) + 2.1

Interpretation of the Hypothetical QSAR Model:

LogP (Hydrophobicity): A positive coefficient suggests that higher hydrophobicity is favorable for activity, perhaps by improving cell membrane permeability.

HOMO-LUMO Gap: A negative coefficient indicates that a smaller energy gap (higher reactivity) is correlated with better biological activity.

H-Bond Donors: A positive coefficient suggests that the ability to donate hydrogen bonds is important for the interaction with the biological target.

Future Directions and Research Opportunities for 4,5 Bis 2 Methoxyethoxy 2 Nitrobenzamide

Rational Design of Novel Derivatives with Enhanced Bioreductive Properties or Target Specificity

The development of novel derivatives of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide is a promising avenue for enhancing its potential as a therapeutic agent. The core principle behind this approach lies in the targeted modification of its chemical structure to improve its bioreductive activation and specificity for cancer cells.

The nitro group on the benzamide (B126) ring is the critical functional group for bioreductive activation. scielo.br Under hypoxic conditions, nitroreductase enzymes, which are often overexpressed in tumor cells, can reduce the nitro group. nih.gov This reduction initiates a cascade of chemical reactions, ultimately leading to the formation of a cytotoxic species that can kill cancer cells. The efficiency of this process is highly dependent on the electron-withdrawing nature of the substituents on the aromatic ring. mdpi.com

Future research will likely focus on the synthesis of analogues with varied substituents on the benzamide core to modulate the reduction potential of the nitro group. For instance, the introduction of additional electron-withdrawing groups could lower the reduction potential, making the compound more readily activated in hypoxic environments. Conversely, the strategic placement of electron-donating groups could fine-tune the activation profile to match the specific redox environment of different tumor types.

A significant challenge in cancer chemotherapy is minimizing off-target effects. The rational design of derivatives can address this by incorporating moieties that specifically target cancer cells. This could involve conjugating the nitrobenzamide core to ligands that bind to receptors overexpressed on the surface of tumor cells. For example, a derivative could be linked to a molecule that targets proteoglycans, which are abundant in the extracellular matrix of certain tumors like chondrosarcoma. wikipedia.orgnih.gov This dual-targeting strategy—hypoxia activation and receptor-mediated delivery—could significantly enhance the therapeutic index of the drug.

Integration with Advanced Drug Delivery Systems and Nanotechnology

The therapeutic efficacy of this compound and its derivatives can be further amplified through their integration with advanced drug delivery systems and nanotechnology. These technologies offer solutions to challenges such as poor solubility, non-specific distribution, and premature activation.

Table 1: Nanotechnology-Based Drug Delivery Systems

| Delivery System | Description | Potential Advantages for Nitrobenzamides |

| Liposomes | Spherical vesicles composed of a lipid bilayer. nih.govpensoft.net | Can encapsulate both hydrophilic and hydrophobic drugs, improving solubility and stability. Can be surface-modified for targeted delivery. |

| Micelles | Self-assembling nanosized colloidal particles with a hydrophobic core and hydrophilic shell. nih.govfrontiersin.org | Ideal for solubilizing poorly water-soluble drugs like many nitroaromatic compounds. Can be designed to be stimuli-responsive. |

| Nanoparticles | Solid colloidal particles ranging in size from 10 to 1000 nanometers. mdpi.comfrontiersin.org | Can protect the drug from degradation, control its release, and be targeted to specific tissues through surface functionalization. |

Liposomal formulations, for example, can encapsulate the nitrobenzamide compound, protecting it from the physiological environment until it reaches the tumor site. nih.govpensoft.net The lipid composition of the liposomes can be tailored to control the release rate of the drug. Furthermore, the surface of the liposomes can be decorated with targeting ligands, such as antibodies or peptides, to facilitate their accumulation in tumor tissue.

Polymeric micelles offer another exciting platform for the delivery of nitrobenzamide derivatives. nih.govfrontiersin.org The hydrophobic core of the micelle can serve as a reservoir for the drug, while the hydrophilic shell provides stability in the bloodstream and prevents premature clearance. These micelles can be engineered to be responsive to the tumor microenvironment, such as changes in pH or enzyme levels, leading to a triggered release of the drug at the desired location.

Nanoparticles, formulated from biocompatible polymers or lipids, can also be employed to carry this compound. mdpi.comfrontiersin.org These nanoparticles can be designed to exploit the enhanced permeability and retention (EPR) effect, leading to their passive accumulation in solid tumors. Active targeting can also be achieved by conjugating the nanoparticles with molecules that bind to tumor-specific antigens.

Exploration of Multi-Targeting and Polypharmacology Approaches

The complexity of cancer, with its multiple dysregulated signaling pathways, often necessitates therapeutic strategies that go beyond a single target. The exploration of multi-targeting and polypharmacology approaches for this compound represents a sophisticated strategy to enhance its anti-cancer activity and overcome drug resistance. nih.govnih.gov

A multi-targeting approach involves designing a single molecule that can interact with multiple biological targets. For instance, a derivative of this compound could be synthesized to not only act as a hypoxia-activated prodrug but also to inhibit a key enzyme involved in tumor growth or survival, such as a kinase or a metabolic enzyme. nih.govnih.gov One study reported the development of a hypoxia-activated prodrug with dual inhibitory effects on cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA), both of which are implicated in inflammation and cancer progression. nih.gov

Polypharmacology, the ability of a drug to bind to multiple targets, can be intentionally designed or discovered through systematic screening. nih.gov Research could explore the potential of this compound and its analogues to interact with a range of cellular targets beyond its primary bioreductive activation pathway. This could uncover synergistic effects that lead to enhanced cancer cell killing. For example, a nitrobenzamide derivative has been shown to inhibit not only inducible nitric oxide synthase (iNOS) but also other pro-inflammatory and cancer-related molecules like COX-2, IL-1β, and TNF-α, making it a promising multi-target lead compound. nih.gov

Methodological Advancements in In Vitro and Computational Characterization of Nitrobenzamide Analogues

To accelerate the development and optimization of this compound derivatives, it is crucial to employ advanced in vitro and computational characterization methods. These techniques can provide detailed insights into the mechanism of action, efficacy, and potential toxicity of these compounds.

Traditional two-dimensional (2D) cell cultures, while useful for initial screening, often fail to replicate the complex microenvironment of a solid tumor. omicsonline.orgnih.gov Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant platform for evaluating the efficacy of hypoxia-activated prodrugs. omicsonline.orgfrontiersin.org These models can mimic the oxygen and nutrient gradients found in tumors, providing a more accurate assessment of a drug's ability to penetrate and be activated in a hypoxic core. frontiersin.org The development of microfluidic devices that can create controlled hypoxic environments will further enhance the predictive power of in vitro studies. nih.gov

Computational modeling and in silico prediction tools are becoming indispensable in modern drug discovery. nih.govpensoft.net These methods can be used to predict the metabolic fate of nitrobenzamide analogues, including their bioreductive activation by various nitroreductases. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of the derivatives with their bioreductive properties and cytotoxicity. Molecular docking and simulation studies can provide insights into the binding interactions between the compounds and their target enzymes, guiding the rational design of more potent and selective derivatives.

Advanced analytical techniques are also essential for characterizing the metabolites of nitroaromatic prodrugs and understanding their mechanism of action. nih.gov Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) can be used to identify and quantify the parent drug and its reduction products in biological samples. nih.gov A protocol for evaluating the ability of diverse nitroaromatic prodrug metabolites to exit a model bacterial vector has been developed, which could be adapted to study the bystander effect of activated this compound derivatives. nih.gov

Q & A

[Basic] What are the recommended synthetic routes for 4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide in laboratory settings?

A common approach involves sequential alkylation, nitration, and functional group interconversion. For example, starting with a benzoic acid derivative, alkylation with 2-methoxyethoxy groups can be achieved using potassium carbonate and tetrabutylammonium iodide as catalysts in refluxing acetone. Subsequent nitration with concentrated nitric acid in acetic acid introduces the nitro group. Conversion to the benzamide form may involve amidation of the ester or nitrile precursor (e.g., via hydrolysis to the acid followed by coupling with an amine). Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical to achieving yields >60% .

[Basic] How can researchers characterize the purity and structure of this compound using spectroscopic methods?

Key techniques include:

- NMR Spectroscopy : H and C NMR can confirm substituent positions (e.g., methoxyethoxy and nitro groups) via chemical shifts and coupling patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated exact mass: ~343.33 g/mol).

- HPLC : Reverse-phase chromatography with UV detection (λ ~254 nm) assesses purity, with retention time calibration against a reference standard .

[Basic] What solvents are suitable for dissolving this compound, and how does solubility impact experimental design?

The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in dichloromethane or ethyl acetate. Limited solubility in water necessitates organic-phase reactions. Solvent choice affects reaction kinetics and purification; for example, DMSO may complicate column chromatography, while ethyl acetate is ideal for extraction .

[Advanced] How do the methoxyethoxy substituents influence the electronic properties and reactivity of the nitro group in this compound?

The electron-donating methoxyethoxy groups activate the aromatic ring, stabilizing intermediates during nucleophilic substitution or reduction reactions. This electronic effect can alter the nitro group’s reduction potential, as observed in catalytic hydrogenation to amines. Computational studies (e.g., DFT calculations) can quantify substituent effects on charge distribution and reaction pathways .

[Advanced] What strategies can resolve contradictions in reported yields for key synthetic steps involving this compound?

Discrepancies often arise from variations in catalyst purity, solvent drying, or reaction scale. Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For example, controlling water content in nitration reactions improves reproducibility. Cross-validating yields with independent analytical methods (e.g., H NMR integration vs. HPLC) reduces measurement bias .

[Advanced] What computational methods are effective in predicting the stability and degradation pathways of this compound under various conditions?

Molecular dynamics (MD) simulations can model thermal degradation, while density functional theory (DFT) predicts hydrolytic stability. For example, the nitro group’s susceptibility to reduction under acidic conditions can be simulated to identify protective functional groups or stabilizers .

[Safety] What are the key safety considerations when handling this compound in laboratory environments?

The compound is a potential skin and respiratory irritant. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation of dust; store in a cool, dry place away from oxidizing agents. Spills should be neutralized with inert adsorbents and disposed of as hazardous waste .

[Application] How is this compound utilized in the synthesis of tyrosine kinase inhibitors like Erlotinib?

It serves as a key intermediate in Erlotinib synthesis. The nitro group is reduced to an amine, which undergoes cyclization with formamide to form the quinazoline core. Purity of the intermediate directly impacts drug efficacy, requiring rigorous impurity profiling (e.g., via LC-MS to detect de-nitro or hydrolyzed byproducts) .

[Analytical] What HPLC or GC-MS parameters are optimal for detecting and quantifying this compound in complex mixtures?

- HPLC : C18 column, mobile phase gradient of acetonitrile/water (0.1% formic acid), flow rate 1.0 mL/min, UV detection at 280 nm.

- GC-MS : Derivatize with BSTFA to enhance volatility; use a DB-5MS column and electron ionization (EI) mode. Monitor m/z 343 (molecular ion) and fragment ions (e.g., m/z 181 for the nitrobenzamide moiety) .

[Mechanistic] What is the role of the nitro group in the cyclization reactions involving this compound during drug synthesis?

The nitro group acts as a directing group, facilitating electrophilic aromatic substitution during quinazoline ring formation. Post-cyclization, it is reduced to an amine, which participates in hydrogen bonding with target kinase proteins. Mechanistic studies using N-labeled compounds can track nitro-to-amine conversion efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.